Methyl (2,4,6-trichlorophenoxy)acetate
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Overview
Description
Methyl (2,4,6-trichlorophenoxy)acetate is an organic compound with the molecular formula C9H7Cl3O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2,4,6-trichlorophenoxy)acetate can be synthesized through the esterification of 2,4,6-trichlorophenoxyacetic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,4,6-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,4,6-trichlorophenoxyacetic acid and methanol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophilic reagents like ammonia or thiols are used, often in the presence of a base to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Major Products Formed
Hydrolysis: 2,4,6-trichlorophenoxyacetic acid and methanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation: Quinones and other oxidized phenolic compounds.
Scientific Research Applications
Methyl (2,4,6-trichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2,4,6-trichlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by disrupting the growth and development of plants. The compound interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventual death. The exact molecular pathways and targets involved in this process are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl (2,4,5-trichlorophenoxy)acetate: Similar structure but with chlorine atoms at the 2, 4, and 5 positions.
2,4,6-trichlorophenoxyacetic acid: The acid form of the compound without the methyl ester group.
Uniqueness
Methyl (2,4,6-trichlorophenoxy)acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2, 4, and 6 positions makes it more resistant to certain chemical reactions compared to its analogs, thereby influencing its reactivity and applications.
Properties
CAS No. |
51550-51-7 |
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Molecular Formula |
C9H7Cl3O3 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
methyl 2-(2,4,6-trichlorophenoxy)acetate |
InChI |
InChI=1S/C9H7Cl3O3/c1-14-8(13)4-15-9-6(11)2-5(10)3-7(9)12/h2-3H,4H2,1H3 |
InChI Key |
VRXNMSKLUBJWBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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